1-(Trimethylsilyl)-3,5-difluorobenzene
CAS No.:
Cat. No.: VC13298749
Molecular Formula: C9H12F2Si
Molecular Weight: 186.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12F2Si |
|---|---|
| Molecular Weight | 186.27 g/mol |
| IUPAC Name | (3,5-difluorophenyl)-trimethylsilane |
| Standard InChI | InChI=1S/C9H12F2Si/c1-12(2,3)9-5-7(10)4-8(11)6-9/h4-6H,1-3H3 |
| Standard InChI Key | RIFZHQNPOPJCEI-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)C1=CC(=CC(=C1)F)F |
| Canonical SMILES | C[Si](C)(C)C1=CC(=CC(=C1)F)F |
Introduction
Structural and Electronic Characteristics
The molecular structure of 1-(trimethylsilyl)-3,5-difluorobenzene (C₉H₁₁F₂Si) consists of a benzene ring substituted with fluorine atoms at the meta positions and a TMS group at the para position. The TMS group, with its three methyl substituents, significantly influences the compound’s electronic profile. Fluorine’s strong electron-withdrawing effect creates a polarized ring system, while the TMS group donates electrons via σ-π conjugation. This electronic interplay enhances stability and alters reactivity in cross-coupling reactions compared to halogenated analogs like 1-bromo-3,5-difluorobenzene .
The compound’s molecular weight (212.27 g/mol) and density (~1.1–1.3 g/cm³, estimated) reflect the TMS group’s lower density compared to bromine . Its boiling point is projected to exceed 200°C due to increased molecular mass and reduced volatility relative to 1-bromo-3,5-difluorobenzene (140°C) .
Synthetic Pathways
Silylation of Fluorinated Aromatics
A plausible route involves the reaction of 3,5-difluorophenyllithium with trimethylsilyl chloride (TMSCl) under anhydrous conditions:
This method parallels the synthesis of brominated analogs , where halogen-lithium exchange precedes electrophilic substitution.
Catalytic Functionalization
Palladium-catalyzed silylation using hydrosilanes could offer a milder alternative. For example, leveraging conditions similar to the hydrogenation of 3,5-difluoronitrobenzene , a TMS group might be introduced via catalytic C–H silylation.
Physicochemical Properties (Inferred)
The compound’s low water solubility and high logP value suggest compatibility with organic solvents like ethyl acetate or dichloromethane, similar to 1-bromo-3,5-difluorobenzene .
Applications in Industry and Research
Pharmaceutical Intermediates
The TMS group’s stability under acidic conditions makes this compound a candidate for protecting-group strategies in drug synthesis. For instance, 3,5-difluorobenzene-1,2-diamine is used in antibiotic research , and the TMS variant could serve as a precursor for modified active pharmaceutical ingredients (APIs).
Liquid Crystal Materials
Fluorinated aromatic compounds are critical in liquid crystal displays (LCDs) . The TMS group’s bulk may enhance thermal stability and mesophase behavior, positioning this compound as a novel candidate for advanced optoelectronic materials.
Cross-Coupling Reactions
The TMS group can act as a directing group in palladium-catalyzed couplings, enabling regioselective functionalization. This reactivity mirrors bromine’s role in Suzuki-Miyaura reactions , but with improved selectivity due to steric effects.
Future Research Directions
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Experimental Characterization: Determination of exact melting/boiling points and spectroscopic data (¹H/¹³C NMR, IR).
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Application Studies: Testing in LCD formulations and catalytic systems.
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Toxicological Profiling: Acute/chronic toxicity assessments to inform safety protocols.
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